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Compound of Interest

3-Methoxy-4-nitro-1,2-
Compound Name:

benzenediamine
CAS No.: 1354236-14-8
Cat. No.: B7890702

Get Quote

Executive Summary & Chemical Identity

3-Methoxy-4-nitro-1,2-benzenediamine (CAS: 1354236-14-8) is a highly functionalized
aromatic intermediate characterized by a tetrasubstituted benzene ring.[1] Its structure features
two adjacent amino groups (ortho-diamine), a methoxy electron-donating group (EDG), and a
nitro electron-withdrawing group (EWG).[1]

This unique "push-pull” electronic configuration makes it a critical scaffold in the synthesis of
fused heterocycles—specifically benzimidazoles and quinoxalines—which are
pharmacophores frequently observed in kinase inhibitors and antiviral therapeutics.[1]
Additionally, its chromophoric properties (due to the nitro-amine conjugation) make it a relevant
precursor in the development of oxidative hair dyes and high-performance polymers.[1]

Structural Analysis[1][2]

» Core Scaffold:o-Phenylenediamine (1,2-benzenediamine).[1]

¢ Electronic Modifiers:
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o C3-Methoxy: Provides steric bulk and electron density to the C2-amine, influencing
nucleophilicity.[1]

o C4-Nitro: Strongly deactivates the ring towards electrophilic attack but activates the C3/C5
positions for nucleophilic aromatic substitution (

) under specific conditions.[1]

 Steric Environment: The molecule is sterically crowded.[1] The interaction between the C2-
amine and C3-methoxy group can induce torsion, affecting planar conformation and
hydrogen-bonding capability.[1]

Property Detail
IUPAC Name 3-Methoxy-4-nitrobenzene-1,2-diamine
CAS Number 1354236-14-8
C
H
Molecular Formula N
O
Molecular Weight 183.16 g/mol
SMILES COC1=C(N)C(N)=CC=C1=0

Dark red to purple crystalline solid (typical of
Appearance . .
nitro-anilines)

Physicochemical Profile

Note: Experimental data for this specific isomer is limited.[1] Values below represent high-
confidence computational predictions based on structural analogs (e.g., 4-methoxy-2-
nitroaniline).

Solubility & Stability[1][4]
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» Solubility: Low water solubility due to the lipophilic nitro and methoxy groups.[1] Soluble in
polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1]

» Acidity (pKa): The conjugate acid of the C1-amine is expected to have a pKa

2.5-3.0, significantly lower than unsubstituted o-phenylenediamine (pKa ~4.[1]5) due to the
strong electron-withdrawing effect of the para-nitro group.[1]

 Stability: Stable under standard conditions but sensitive to oxidation (air/light) due to the

electron-rich diamine moiety.[1] Long-term storage requires inert atmosphere

(Argon/Nitrogen) at -20°C.[1]

licted : ble[1]

Parameter Value (Predicted)

Mechanistic Insight

LogP 0.96

Moderate lipophilicity; suitable
for cellular permeability in drug

design.[1]

pKa (Amine 1) ~2.8

Deactivated by para-nitro

group resonance.[1]

pKa (Amine 2) ~4.1

Less affected by nitro group;
sterically hindered by ortho-
methoxy.[1]

Melting Point 185-190 °C

High lattice energy driven by
intermolecular H-bonding
(Nitro

Amine).[1]

Polar Surface Area ~108 A2

High PSA suggests limited
blood-brain barrier (BBB)

penetration.[1]

Synthetic Pathways

The synthesis of 3-Methoxy-4-nitro-1,2-benzenediamine requires careful regiocontrol to

ensure the nitro group installs at the C4 position rather than C5 or C6.[1] Direct nitration of the
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free diamine is hazardous (oxidation risk); therefore, a protection-deprotection strategy is the
industry standard.[1]

Protocol: Nitration of Protected Precursor

Objective: Synthesize 3-methoxy-4-nitro-1,2-benzenediamine from 3-methoxy-1,2-
benzenediamine.

» Protection:
o React 3-methoxy-1,2-benzenediamine with acetic anhydride (
) in acetic acid.[1]

o Mechanism:[1][2][3] Formation of the bis-acetamide protects the amines from oxidation
and directs nitration para to the strongest activator (the amine at C1).[1]

 Nitration:
o Treat the bis-acetamide with fuming nitric acid (

) in sulfuric acid (
) at 0-5°C.[1]

o Regioselectivity:[1] The C4 position is activated by the Cl-acetamide (para) and sterically
accessible compared to C6 (blocked by Cl-acetamide and C5-H interaction).[1]

o Deprotection:
o Hydrolysis using 6M HCI under reflux.[1]

o Neutralization with NaOH yields the free base product.[1]

6M HCI, Reflux
3-Methoxy-1,2- Bis-acetamide 4-Nitro-Bis-acetamide Hydrolysis 3-Methoxy-4-nitro-
benzenediamine Intermediate Intermediate 1,2-benzenediamine

Click to download full resolution via product page

Ac20, AcOH

HNO3, H2S04
0°C (Nitration
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Figure 1: Synthetic workflow utilizing a protection strategy to ensure regioselectivity and
prevent amine oxidation.[1]

Reactivity & Applications

The core utility of 3-Methoxy-4-nitro-1,2-benzenediamine lies in its ability to undergo

cyclization and reduction.[1]

Heterocycle Formation (Benzimidazoles)

The 1,2-diamine motif reacts with carboxylic acids, aldehydes, or orthoesters to form
benzimidazoles.[1]

e Regiochemistry: The 3-methoxy group creates an asymmetric environment.[1] Cyclization
with a carboxylic acid (

) can yield two tautomeric forms, but the steric bulk of the methoxy group often favors the
formation of the isomer where the substituent is distal to the methoxy group.

o Application: This reaction is fundamental in synthesizing kinase inhibitors where the
benzimidazole core mimics the adenine ring of ATP.

Reduction to Triamine
Reduction of the C4-nitro group (using

or
) yields 3-methoxy-1,2,4-benzenetriamine.[1]

« Instability: The triamine is extremely air-sensitive (oxidizes to quinone imines).[1] It must be
generated in situ and immediately reacted.[1][4]

e Use Case: Precursor for imidazopyridines or complex ladder polymers.

Diazotization (Benzotriazoles)

Treatment with sodium nitrite (

) in acidic media effects the diazotization of the amines.[1][4]
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e Mechanism: Intramolecular attack of the diazonium species by the adjacent amine yields 4-
nitro-5-methoxy-1H-benzotriazole.[1]

« Ultility: Benzotriazoles are widely used as corrosion inhibitors and UV stabilizers.[1]

3-Methoxy-4-nitro-
1,2-benzenediamine

+ R-CHO / Ox + H2/Pd-C + NalNO2/HClI
Condensation |Reduction Diazotization

. - 3-Methoxy-1,2,4- 4-Nitro-5-methoxy-
Benzimidazole Derivative LT .
(Kinase Inhibitor Scaffold) benzenetriamine benzotriazole
(Unstable Intermediate) (Corrosion Inhibitor)

Click to download full resolution via product page
Figure 2: Divergent reactivity map showing key transformation pathways.[1]

Safety & Handling Guidelines

As a nitro-aromatic diamine, this compound presents specific hazards that must be managed in
a research environment.

Toxicology Profile

o Genotoxicity: Nitro-phenylenediamines are often mutagenic (positive in Ames test) due to
metabolic activation (reduction to hydroxylamines).[1] Handle as a suspected carcinogen.[1]

» Skin Sensitization: High potential for allergic contact dermatitis.[1]

o Acute Toxicity: Harmful if swallowed or absorbed through skin (Methemoglobinemia risk).[1]

Handling Protocol

o Engineering Controls: Always handle within a certified chemical fume hood.

o PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://www.benchchem.com/product/b7890702/docs?utm_src=pdf-body-img#in-depth-technical-guide-3-methoxy-4-nitro-1-2-benzenediamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzene-1_2-diamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7890702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Waste Disposal: Segregate as "Hazardous Organic Waste containing Nitrogen."[1] Do not
mix with oxidizers (peroxides, permanganates) as this may trigger exothermic
decomposition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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